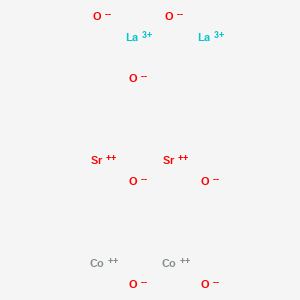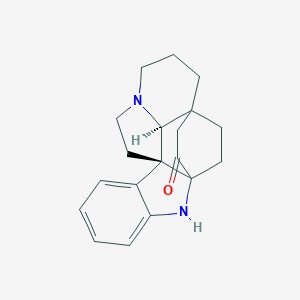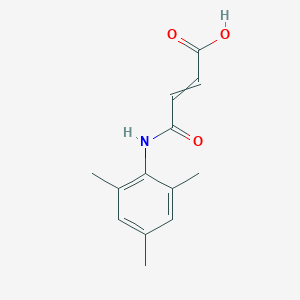
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, also known as TMB-2, is a chemical compound that belongs to the class of anilino-ketones. It is widely used in scientific research due to its unique properties and potential therapeutic applications.
科学的研究の応用
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to possess antitumor activity and can induce apoptosis in cancer cells. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cell proliferation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which can lead to tumor regression.
実験室実験の利点と制限
One of the main advantages of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, which can provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid in animal models and humans, which can pave the way for its clinical development as a therapeutic agent.
合成法
The synthesis of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid involves the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of chemical reactions, including oxidation and decarboxylation, to obtain 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. The synthesis method of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is straightforward and can be easily scaled up for large-scale production.
特性
CAS番号 |
109096-32-4 |
|---|---|
製品名 |
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17) |
InChIキー |
LIBBIQNPOBBNDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
同義語 |
N-(2,4,6-TRIMETHYLPHENYL)MALEAMIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



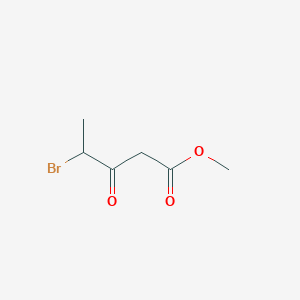
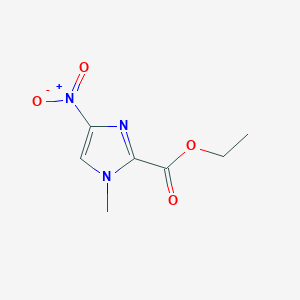
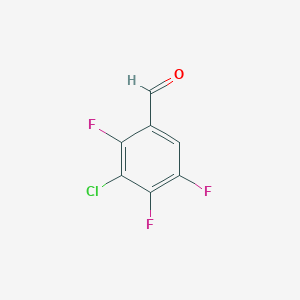
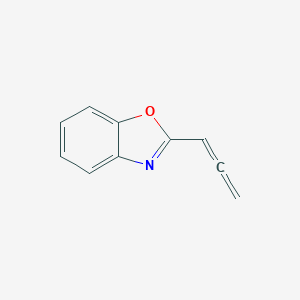
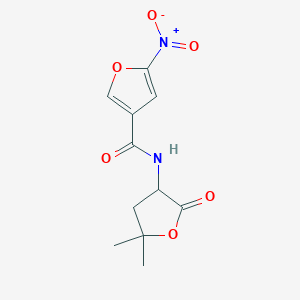
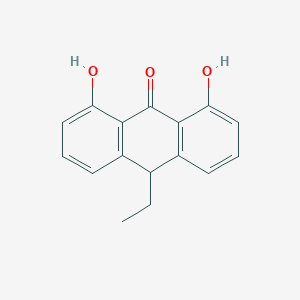
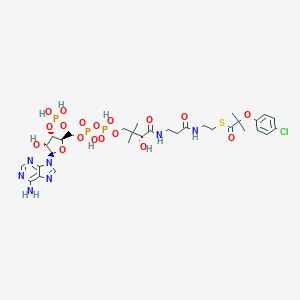

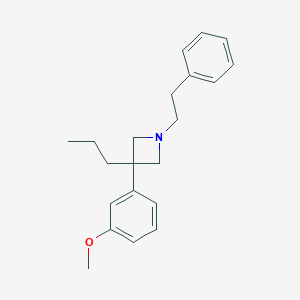
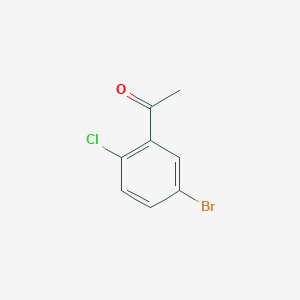
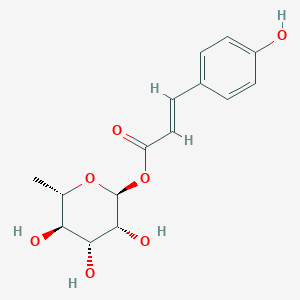
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
